[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2O3S2 and a molecular weight of 248.3225. This compound is known for its unique structure, which includes both sulfonyl and imino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzenesulfonyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted sulfonyl derivatives
Scientific Research Applications
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl and imino derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the imino group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Sulfanilamide: A well-known sulfonamide antibiotic, which shares the sulfonyl group but has a different overall structure and mechanism of action.
The uniqueness of this compound lies in its combination of sulfonyl and imino groups, providing a versatile platform for various chemical and biological applications .
Biological Activity
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone, also known by its IUPAC name N-(4-aminophenyl)-S-methylmethanesulfinamide, is a sulfonamide derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and possible therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H12N2OS
- Molecular Weight : 185.25 g/mol
- CAS Number : 77970-95-7
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to various pharmacological effects such as:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, particularly against gram-positive bacteria. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of leukocyte migration.
Biological Activity Data
Biological Activity | Description |
---|---|
Antimicrobial | Inhibits bacterial growth by interfering with folate synthesis. |
Anti-inflammatory | Modulates immune response and reduces inflammation markers. |
Enzyme Inhibition | Acts on carbonic anhydrase and related enzymes. |
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound’s structural features contributed to its potency against these pathogens . -
Anti-inflammatory Properties :
Research conducted on similar sulfonamide derivatives showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. These findings indicate a potential application in treating inflammatory diseases . -
Enzyme Interaction Studies :
Molecular docking studies have indicated that this compound can effectively bind to the active site of carbonic anhydrase, leading to a decrease in enzyme activity. This suggests a mechanism through which the compound may exert its biological effects .
Safety Profile
While this compound shows promising biological activity, safety considerations are paramount. The compound has been classified with warning statements indicating potential health hazards if ingested or if it comes into contact with skin . Proper handling and usage guidelines should be followed to mitigate risks.
Properties
Molecular Formula |
C8H12N2O3S2 |
---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c1-14(2,11)10-15(12,13)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI Key |
YICNKYBQUMOLBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)N)(=O)C |
Origin of Product |
United States |
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